1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of N-(4-methylpyridin-2-yl)amino acids or their derivatives under acidic or basic conditions.
Acetylation: The azetidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the acetylated azetidine with an appropriate amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Biological Studies: Researchers study the compound’s effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Materials Science: The compound’s structural features make it suitable for use in the development of novel materials with specific properties, such as polymers or catalysts.
Chemical Biology: The compound is used as a tool in chemical biology to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-acetyl-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide: This compound shares a similar core structure but has a piperidine ring instead of an azetidine ring.
1-acetyl-N-(4-methylpyridin-2-yl)pyrrolidine-3-carboxamide: This compound has a pyrrolidine ring instead of an azetidine ring.
Uniqueness
1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide is unique due to its azetidine ring, which imparts distinct structural and electronic properties compared to its analogs with different ring systems
Properties
IUPAC Name |
1-acetyl-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-3-4-13-11(5-8)14-12(17)10-6-15(7-10)9(2)16/h3-5,10H,6-7H2,1-2H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCZFIBBPKOWRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CN(C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.